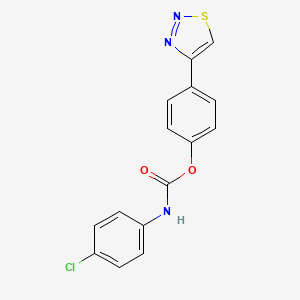
4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,2,3-thiadiazol-4-yl)phenol” is a compound with the empirical formula C8H6N2OS and a molecular weight of 178.21 . It is a solid substance .
Synthesis Analysis
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol involves the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid . The reaction proceeds with the release of heat and the temperature of the reaction mass is maintained not higher than 32°C . The product, 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole, is isolated in 92% yield .Molecular Structure Analysis
The 1H NMR spectrum of the synthesized compound shows three signals of aromatic protons at 7.28 (1H, H5, JHH = 8.4 Hz), 8.28 (1H, H6, JHH = 8.4, 2.0 Hz), and 8.61 ppm (1H, H2, JHH = 2.0 Hz), which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring . The singlet of the H5 proton of thiadiazole was located at 9.61 ppm, and of the hydroxyl proton at 11.44 ppm .Chemical Reactions Analysis
The 1,2,3-thiadiazole ring is sensitive to the action of bases . Therefore, obtaining the methyl ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .Physical And Chemical Properties Analysis
The synthesized compound has a yield of 88%, and a melting point of 169 – 170°C . The IR spectrum shows peaks at 3322 (NH), 1578 (C=N), 1266, 1205 (C–S–C) .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications
Novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated for their anticancer activities against breast carcinoma cell lines, demonstrating promising results with specific compounds showing significant inhibitory effects. These findings highlight the potential of thiadiazole derivatives in cancer treatment strategies (Gomha, Salah, & Abdelhamid, 2014).
Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents revealed moderate activity against pathogenic bacterial and fungal strains, indicating the utility of thiadiazole derivatives in developing new antimicrobial treatments (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances against iron, using quantum chemical parameters and molecular dynamics simulations. These studies indicate the potential of thiadiazole derivatives in corrosion prevention applications, which is significant for materials science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Spectroscopic and Quantum Chemical Studies
- Detailed analysis of spectroscopic and quantum chemical calculations of bioactive molecules related to thiadiazoles has been undertaken, showcasing their potential in various biological functions, including antimicrobial activity. Such studies provide insights into the molecular interactions and properties of thiadiazole derivatives, useful for drug design and development (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Agricultural Applications
- The use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides, including those related to thiadiazole derivatives, indicates the role of these compounds in enhancing plant protection strategies. Such formulations aim to improve the efficiency of fungicide delivery, reducing environmental toxicity and improving crop yield (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRDGQYAOGPVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)
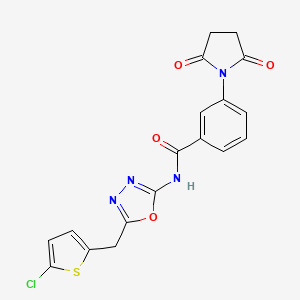
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)
![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)
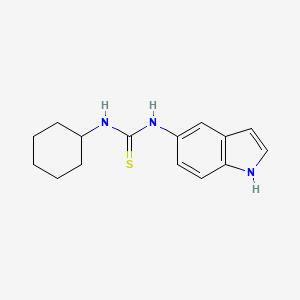
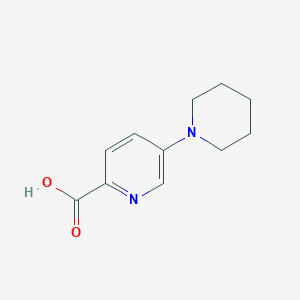
![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

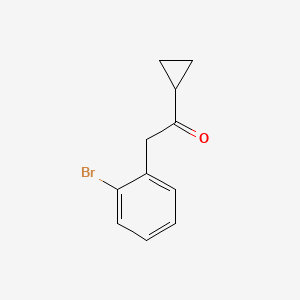
![4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731519.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2731520.png)
![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)